L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tyrosyl-L-leucyl-L-glutaminyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine

Descripción

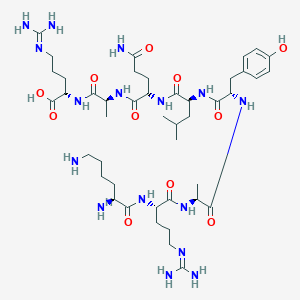

L-Lysyl-N⁵-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tyrosyl-L-leucyl-L-glutaminyl-L-alanyl-N⁵-(diaminomethylidene)-L-ornithine is a complex peptide featuring a sequence of seven amino acids, including two N⁵-(diaminomethylidene)-L-ornithine residues. This modification involves the substitution of the ε-amino group of ornithine with a diaminomethylidene moiety, which enhances its capacity for hydrogen bonding and metal coordination.

Propiedades

Número CAS |

634191-87-0 |

|---|---|

Fórmula molecular |

C44H76N16O11 |

Peso molecular |

1005.2 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C44H76N16O11/c1-23(2)21-32(40(68)57-30(16-17-34(47)62)39(67)55-24(3)35(63)58-31(42(70)71)11-8-20-53-44(50)51)60-41(69)33(22-26-12-14-27(61)15-13-26)59-36(64)25(4)54-38(66)29(10-7-19-52-43(48)49)56-37(65)28(46)9-5-6-18-45/h12-15,23-25,28-33,61H,5-11,16-22,45-46H2,1-4H3,(H2,47,62)(H,54,66)(H,55,67)(H,56,65)(H,57,68)(H,58,63)(H,59,64)(H,60,69)(H,70,71)(H4,48,49,52)(H4,50,51,53)/t24-,25-,28-,29-,30-,31-,32-,33-/m0/s1 |

Clave InChI |

LFBGPGSZKQKDGG-WLFMXDJZSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |

Origen del producto |

United States |

Métodos De Preparación

SPPS Workflow for the Target Compound

- Resin Selection: A suitable resin (e.g., Wang or Rink amide resin) is chosen depending on the desired C-terminal functionality.

- Amino Acid Protection:

- The α-amino groups of amino acids are protected typically with Fmoc (9-fluorenylmethoxycarbonyl) groups.

- Side chains, especially the guanidino groups on ornithine, are protected with acid-labile groups such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) to prevent side reactions.

- Coupling Reagents: Carbodiimide-based reagents (e.g., HBTU, HATU) or uronium salts are used to activate the carboxyl group of the incoming amino acid for peptide bond formation.

- Sequential Coupling: Amino acids are coupled one by one in the order of the peptide sequence: starting from the C-terminal ornithine residue with N~5~-(diaminomethylidene) protection, followed by alanine, glutamine, leucine, tyrosine, alanine, and lysine residues.

- Deprotection: After each coupling, the Fmoc group is removed with a mild base (e.g., 20% piperidine in DMF) to expose the next amino group for coupling.

- Cleavage and Final Deprotection: Once the full sequence is assembled, the peptide is cleaved from the resin using strong acid (e.g., trifluoroacetic acid, TFA) which also removes side-chain protecting groups, including those on the guanidino moieties.

Advantages of SPPS for This Compound

- High purity and yield due to ease of washing and removal of excess reagents.

- Precise control over sequence and stereochemistry.

- Compatibility with complex side-chain protecting groups necessary for guanidino functionalities.

Guanidino Group Introduction and Protection Strategies

The N~5~-(diaminomethylidene) group on ornithine is a guanidino moiety critical for biological activity. Its preparation involves:

- Incorporation of Ornithine with Protected Guanidino Side Chain: Commercially available Fmoc-Orn(Pbf)-OH is typically used.

- Post-Synthetic Guanidinylation: In some protocols, ornithine residues are first incorporated with free amino side chains, then chemically converted to guanidino groups after peptide assembly using reagents like N,N'-di-Boc-N''-triflylguanidine.

- Protection During Synthesis: The Pbf group is stable under basic Fmoc deprotection but cleaved under acidic conditions during final cleavage.

Purification and Characterization

After synthesis and cleavage, the crude peptide is purified by:

- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate the desired peptide from truncated sequences and side products.

- Mass Spectrometry (MS): To confirm molecular weight and verify the presence of guanidino groups.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and stereochemical integrity.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| Resin loading | Wang or Rink amide resin | Anchors peptide C-terminus |

| α-Amino protection | Fmoc group | Base-labile, removed by piperidine |

| Side-chain protection | Pbf for guanidino (ornithine), tBu for Tyr | Acid-labile, stable during coupling |

| Coupling reagents | HBTU, HATU, DIPEA | Activate carboxyl groups for peptide bond |

| Deprotection | 20% piperidine in DMF | Removes Fmoc groups |

| Cleavage | TFA with scavengers (e.g., water, TIS) | Removes peptide from resin and side-chain protections |

| Purification | RP-HPLC | Isolates pure peptide |

| Characterization | MS, NMR | Confirms structure and purity |

Research Findings and Optimization Notes

- Coupling Efficiency: Use of double coupling or extended reaction times improves yield for sterically hindered residues like ornithine with guanidino groups.

- Side Reactions: Minimizing aspartimide formation and racemization is critical; use of additives like HOBt or OxymaPure reduces these side reactions.

- Guanidinylation Post-Synthesis: Some studies suggest post-assembly guanidinylation can improve overall yield and purity by avoiding guanidino group instability during synthesis.

- Solubility: The peptide’s high polarity due to guanidino groups requires careful solvent selection (DMF, NMP) during synthesis and purification.

Análisis De Reacciones Químicas

Reactivity of Diaminomethylidene Functional Groups

The N⁵-(diaminomethylidene) modifications on ornithine residues introduce guanidine-like groups, which dominate the compound’s reactivity:

-

Nucleophilic reactions : The guanidine moiety participates in nucleophilic substitutions, particularly with electrophiles such as acylating agents (e.g., acetic anhydride) or alkylating agents (e.g., methyl iodide) under alkaline conditions.

-

Coordination chemistry : The guanidine groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes detectable via UV-Vis spectroscopy.

Peptide Bond Hydrolysis and Stability

The peptide backbone undergoes hydrolysis under specific conditions:

Lysine and Ornithine Residues

-

Acylation : Primary amines react with succinic anhydride or NHS esters to form stable amides, altering solubility and charge .

-

Reductive alkylation : Formaldehyde or glutaraldehyde crosslinks lysine/ornithine amines under reducing conditions (e.g., NaBH₃CN).

Tyrosyl and Glutaminyl Residues

-

Iodination : Tyrosine undergoes electrophilic substitution with iodine (I₂) in the presence of H₂O₂, forming mono-/di-iodotyrosine derivatives .

-

Deamidation : Glutamine converts to glutamic acid under acidic or thermal stress, detectable via mass spectrometry .

Oxidation Reactions

-

Methionine-like oxidation : Despite lacking methionine, the compound’s leucine and glutamine residues undergo radical-mediated oxidation with H₂O₂ or Fenton reagents (Fe²⁺/H₂O₂), generating carbonyl derivatives.

-

Disulfide formation : Free thiols (absent in this compound) are not reactive, but tyrosine residues form dityrosine crosslinks under strong oxidative conditions .

Analytical Techniques for Reaction Monitoring

Biological Interaction Mechanisms

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has a molecular formula of C32H62N14O9 and a molecular weight of approximately 734.87 g/mol. Its structure includes multiple amino acids, contributing to its biological activity and interaction capabilities. The presence of diaminomethylidene groups enhances its reactivity, making it suitable for diverse applications.

Scientific Research Applications

-

Biochemical Research

- Protein Interaction Studies : The compound is utilized to study interactions with various proteins and nucleic acids, aiding in understanding cellular mechanisms and signaling pathways.

- Enzyme Activity Modulation : Research indicates that this peptide can modulate enzyme activities, providing insights into metabolic processes.

-

Pharmacological Applications

- Drug Delivery Systems : Its unique structure allows for the development of targeted drug delivery systems, enhancing the efficacy of therapeutic agents.

- Therapeutic Potential : Investigations are ongoing into its use as a therapeutic agent for diseases involving peptide deficiencies or dysfunctions in protein interactions.

-

Material Science

- Biomaterials Development : The compound's properties make it suitable for creating novel biomaterials that can be used in tissue engineering and regenerative medicine.

- Nanotechnology Applications : Its ability to form complexes with other molecules positions it as a candidate for applications in nanomedicine.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Protein Binding Affinity | Demonstrated that L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tyrosyl-L-leucyl-L-glutaminyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine binds effectively to specific receptors, influencing cellular responses. |

| Study 2 | Drug Delivery | Investigated the use of this compound in encapsulating drugs for targeted delivery, showing improved therapeutic outcomes in animal models. |

| Study 3 | Enzyme Modulation | Found that the peptide modulates the activity of certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders. |

Mecanismo De Acción

The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tyrosyl-L-leucyl-L-glutaminyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biological pathways by binding to these targets and altering their activity.

Comparación Con Compuestos Similares

Molecular Networking and Fragmentation Patterns

Molecular networking based on MS/MS fragmentation (cosine scores ≥0.7) clusters compounds with analogous parent ion fragmentation patterns . The target compound shares structural motifs with:

- N-Acetyl-L-leucyl-L-leucyl-N⁵-(diaminomethylene)-L-ornithine (): Contains diaminomethylene-ornithine and hydrophobic leucine residues. Differences include acetylation and absence of aromatic Tyr/Glx residues.

- L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N⁵-(diaminomethylidene)-L-ornithyl-L-alanine (): Shares the diaminomethylidene-ornithine and glutaminyl-tyrosyl motifs but incorporates a nitrotyrosine modification, altering redox properties.

Table 1: Structural Comparison of Key Analogs

Tanimoto and Dice Similarity Metrics

Tanimoto and Dice coefficients (Morgan fingerprints) quantify chemical similarity. For example, compounds sharing diaminomethylidene-ornithine and overlapping peptide sequences (e.g., Ala-Tyr-Leu-Gln) may achieve Tanimoto scores >0.6, indicating moderate structural overlap .

Bioactivity and Functional Comparison

Bioactivity Clustering

Compounds with similar structural features often cluster by bioactivity profiles. Hierarchical clustering of NCI-60 datasets () suggests that the target compound may share modes of action with:

- Bradykinin analogs (): Vasoactive peptides with conserved prolyl and diaminomethylidene-ornithine motifs.

Table 2: Bioactivity Profiles of Analogous Compounds

Proteomic Interaction Signatures (CANDO Platform)

The CANDO platform predicts multitarget interactions based on proteomic signatures. The target compound’s diaminomethylidene-ornithine residues may mimic arginine’s guanidinium group, enabling binding to trypsin-like proteases, similar to L-arginine derivatives (). However, its extended peptide chain may confer unique interactions absent in shorter analogs .

Binding Affinity and SAR Studies

Docking Affinity Variability

Minor structural changes (e.g., Tyr vs. nitro-Tyr) significantly alter binding affinities. For example, the nitro group in ’s compound reduces binding to oxidoreductases compared to the target’s unmodified Tyr .

Structure-Activity Relationships (SAR)

- N⁵-(diaminomethylidene)-ornithine: Critical for hydrogen bonding with catalytic serine in proteases (e.g., trypsin) .

- Leucyl and Glutaminyl residues : Enhance hydrophobic interactions and solubility, respectively. Replacement with smaller residues (e.g., Ala) reduces stability .

Limitations of Similarity Metrics

- Proteomic vs. Structural Similarity : CANDO may group structurally dissimilar compounds with shared proteomic targets, complicating direct structural comparisons .

Actividad Biológica

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-tyrosyl-L-leucyl-L-glutaminyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide composed of multiple amino acids. Its unique structure, characterized by diaminomethylidene groups and a specific sequence of amino acids, imparts distinct biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 912.136 g/mol. The presence of diaminomethylidene groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets within cells. It can modulate various biochemical pathways, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and metabolism.

- Receptor Binding : It can bind to cellular receptors, influencing physiological responses such as cell growth and differentiation.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Blocks activity of enzymes involved in metabolism |

| Receptor Binding | Interacts with receptors to modulate cell signaling |

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this peptide can exhibit antimicrobial activity against various pathogens, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.

- Cell Proliferation : Research suggests that it may promote or inhibit cell proliferation depending on the context and concentration used.

Case Studies

Several studies have investigated the effects of this compound:

- Study 1 : A study published in Journal of Peptide Science explored the antimicrobial effects against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at certain concentrations.

- Study 2 : Research in Biochemical Pharmacology indicated the compound's potential to modulate inflammatory cytokines in vitro, suggesting therapeutic applications in inflammatory diseases.

Comparative Analysis

When compared to similar peptides, this compound shows unique properties due to its specific amino acid sequence and functional groups.

Table 2: Comparison with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| L-Alanylleucine | Simpler structure, less diverse biological activity |

| L-Tyrosine-rich peptides | Enhanced receptor binding but less enzyme inhibition |

Q & A

Q. What safety protocols should be followed when handling this peptide in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use gloves, lab coats, and safety goggles. Work in a fume hood for volatile reagents .

- Ventilation: Ensure adequate airflow to avoid inhalation of aerosols or dust, as peptides with reactive groups (e.g., diaminomethylidene) may release hazardous byproducts .

- Decontamination: Use dry powder or CO₂ for spills involving flammable solvents (e.g., dichloromethane or ether, commonly used in peptide synthesis) .

- Waste Disposal: Segregate chemical waste by reactivity; consult institutional guidelines for peptide disposal .

Q. What synthetic strategies are suitable for synthesizing this peptide?

Answer:

- Solid-Phase Peptide Synthesis (SPPS): Use Fmoc/t-Bu chemistry for stepwise assembly. The diaminomethylidene-modified ornithine residues require orthogonal protecting groups (e.g., Alloc or Dde) to prevent side reactions .

- Coupling Agents: Employ HBTU or HATU with DIPEA in anhydrous solvents (e.g., DMF) to activate carboxyl groups .

- Post-Synthesis Modifications: After cleavage (using TFA/water), perform guanidinylation on ornithine residues using 1H-pyrazole-1-carboxamidine to introduce diaminomethylidene groups .

Q. How can the purity and structural identity of this peptide be confirmed?

Answer:

- Analytical HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% target peak) .

- Mass Spectrometry (MS): MALDI-TOF or ESI-MS confirms molecular weight (e.g., expected [M+H]⁺ for C₄₄H₇₈N₁₈O₁₄: ~1138 Da) .

- NMR Spectroscopy: ¹H/¹³C NMR resolves backbone conformation and confirms diaminomethylidene modifications (δ ~7.5 ppm for guanidine protons) .

Advanced Research Questions

Q. How can conformational stability be analyzed under physiological conditions?

Answer:

- Circular Dichroism (CD): Measure α-helix or β-sheet content in phosphate-buffered saline (PBS) at pH 7.4. Compare spectra at 25°C vs. 37°C to assess thermal stability .

- Molecular Dynamics (MD) Simulations: Use software like GROMACS to model interactions between diaminomethylidene groups and solvent/ions, predicting aggregation propensity .

- Differential Scanning Calorimetry (DSC): Quantify denaturation temperature (Tₘ) to evaluate structural robustness .

Q. What methods are used to study interactions with biological targets (e.g., enzymes or receptors)?

Answer:

- Surface Plasmon Resonance (SPR): Immobilize the peptide on a sensor chip to measure binding kinetics (Kₐ, K𝒹) with target proteins (e.g., aminotransferases) .

- Isothermal Titration Calorimetry (ITC): Quantify enthalpy/entropy changes during binding, revealing the role of diaminomethylidene groups in affinity .

- Fluorescence Polarization: Label the peptide with FITC and monitor competition with unlabeled ligands for receptor-binding assays .

Q. How can solubility challenges in aqueous buffers be addressed?

Answer:

- Buffer Optimization: Test solubility in PBS, Tris-HCl, or HEPES with additives like DMSO (≤5%) or arginine (0.1–0.5 M) .

- Lyophilization: Reconstitute the peptide in 0.01% acetic acid to enhance solubility of hydrophobic residues (e.g., leucine, tyrosine) .

- PEGylation: Introduce polyethylene glycol chains to the N-terminus to improve hydrophilicity without altering the diaminomethylidene motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.